2-Thiocyanatobenzothiazole
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Overview
Description
2-Thiocyanatobenzothiazole is an organic compound with the molecular formula C8H4N2S2. It is a derivative of benzothiazole, featuring a thiocyanate group attached to the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiocyanatobenzothiazole typically involves the reaction of benzothiazole derivatives with thiocyanate sources. One common method is the reaction of 2-aminobenzothiazole with thiophosgene, followed by treatment with potassium thiocyanate. The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 2-Thiocyanatobenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or primary amines in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Thiocyanatobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial activity.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 2-Thiocyanatobenzothiazole exerts its effects involves interactions with various molecular targets. In biological systems, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to antimicrobial effects. The thiocyanate group can interact with nucleophilic sites in proteins or other biomolecules, altering their function.
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 6-Aminobenzothiazole
- 2-Cyanobenzothiazole
Comparison: 2-Thiocyanatobenzothiazole is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 2-aminobenzothiazole is primarily used in dye synthesis, this compound’s thiocyanate group allows for additional chemical modifications and potential biological applications.
Properties
CAS No. |
6011-99-0 |
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Molecular Formula |
C8H4N2S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl thiocyanate |
InChI |
InChI=1S/C8H4N2S2/c9-5-11-8-10-6-3-1-2-4-7(6)12-8/h1-4H |
InChI Key |
XTRNTWFPJIZGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC#N |
Origin of Product |
United States |
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